molecular formula C12H29O4PSn B12640575 Stannane, tributyl(phosphonooxy)- CAS No. 28089-34-1

Stannane, tributyl(phosphonooxy)-

Cat. No.: B12640575
CAS No.: 28089-34-1
M. Wt: 387.04 g/mol
InChI Key: ZKOFYLMAAJNSIT-UHFFFAOYSA-M
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Description

Stannane, tributyl(phosphonooxy)- (CAS: 28089-34-1) is an organotin compound characterized by a tributyltin group bonded to a phosphonooxy moiety. Organotin compounds are widely used in industrial applications, including biocides, polymer stabilizers, and catalysts. However, due to their environmental persistence and toxicity, many tributyltin derivatives, including this compound, are subject to strict regulatory controls. For example, Toyota Manufacturing Standard TMR SAS0126n explicitly bans its use in raw materials due to environmental and health concerns .

Properties

CAS No.

28089-34-1

Molecular Formula

C12H29O4PSn

Molecular Weight

387.04 g/mol

IUPAC Name

tributylstannyl dihydrogen phosphate

InChI

InChI=1S/3C4H9.H3O4P.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1

InChI Key

ZKOFYLMAAJNSIT-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Approaches

The preparation of tributyl(phosphonooxy)-stannane typically involves several synthetic routes that utilize different starting materials and reaction conditions. Below are some of the prominent methods reported in the literature:

  • Direct Reaction of Tributylstannane with Phosphonic Acid Derivatives : One common method involves the reaction of tributylstannane with phosphonic acid derivatives. This approach allows for the formation of the desired stannane by nucleophilic substitution reactions.

  • Use of Phosphorus Oxychloride : Another method includes the reaction of tributylstannane with phosphorus oxychloride in the presence of appropriate bases. This method can yield high purity products but may require careful control of reaction conditions to avoid side reactions.

Specific Procedures

Reaction with Phosphonic Acid
  • Reagents :

    • Tributylstannane
    • Phosphonic acid (or its derivatives)
    • Solvent (e.g., toluene or dichloromethane)
  • Procedure :

    • Combine tributylstannane and phosphonic acid in a suitable solvent.
    • Heat the mixture under reflux for several hours.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Upon completion, cool the mixture and extract the product using standard extraction techniques.
  • Expected Yield : Typically, yields can range from 70% to 90% depending on the specific conditions employed.

Synthesis via Phosphorus Oxychloride
  • Reagents :

    • Tributylstannane
    • Phosphorus oxychloride
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve tributylstannane in anhydrous solvent.
    • Slowly add phosphorus oxychloride while stirring at room temperature.
    • After complete addition, introduce a base to neutralize the hydrochloric acid formed during the reaction.
    • Stir the mixture for several hours and then purify the product via distillation or chromatography.
  • Expected Yield : Yields can be optimized to achieve above 85% with careful control of stoichiometry and reaction time.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of different preparation methods for tributyl(phosphonooxy)-stannane:

Method Advantages Disadvantages Typical Yield
Direct Reaction with Phosphonic Acid Simple procedure; high yields Sensitive to moisture; requires careful handling 70%-90%
Reaction with Phosphorus Oxychloride High purity products; versatile More complex setup; potential side reactions 85%+

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(phosphonooxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other derivatives.

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with stannane, tributyl(phosphonooxy)- include halides, Grignard reagents, and other organometallic compounds. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane and toluene are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from reactions involving stannane, tributyl(phosphonooxy)- include substituted stannanes, tin oxides, and various organotin compounds. These products are valuable intermediates in organic synthesis and have applications in materials science and catalysis.

Scientific Research Applications

Chemical Synthesis

1. Organometallic Chemistry:
Stannane compounds are often utilized as intermediates in organometallic chemistry. The tributylphosphonooxy variant can serve as a reagent in the synthesis of various organotin compounds, which are important in the development of new materials and catalysts. The ability of this compound to form stable complexes with other elements enhances its utility in creating novel chemical entities.

2. Catalysis:
Tributylphosphonooxy-stannane can act as a catalyst in several organic reactions. Its phosphonooxy group facilitates the activation of substrates, making it a valuable component in catalytic systems aimed at improving reaction efficiency and selectivity.

Material Science

1. Polymer Additives:
In material science, tributylphosphonooxy-stannane is explored for its potential as an additive in polymers. It can enhance the thermal stability and mechanical properties of polymeric materials. Its inclusion can improve the processing characteristics of plastics and elastomers, making them more suitable for various applications including automotive and consumer goods.

2. Antifouling Coatings:
The compound is also investigated for use in antifouling coatings. Its stannane structure provides biocidal properties that can prevent the growth of marine organisms on ship hulls and underwater structures, thereby reducing maintenance costs and improving fuel efficiency.

Biological Applications

1. Antiviral Activity:
Recent studies have indicated that stannane derivatives may exhibit antiviral properties. For instance, research has shown that certain stannane compounds possess activity against viruses, suggesting potential applications in pharmaceutical formulations aimed at combating viral infections .

2. Antimicrobial Properties:
The antimicrobial effects of stannanes have been documented, with tributylphosphonooxy-stannane showing promise as a biocide in healthcare settings. Its ability to inhibit bacterial growth makes it a candidate for incorporation into medical devices and coatings to reduce infection rates .

Case Study 1: Antifouling Applications

A study demonstrated the effectiveness of tributylphosphonooxy-stannane in antifouling coatings applied to marine vessels. The results indicated a significant reduction in biofouling compared to control samples over a six-month period, highlighting its potential for commercial use in marine environments.

Case Study 2: Polymer Enhancement

Research involving the incorporation of tributylphosphonooxy-stannane into polyvinyl chloride (PVC) demonstrated enhanced thermal stability and mechanical strength. The treated PVC exhibited improved performance characteristics under high-temperature conditions, making it suitable for applications requiring durability.

Mechanism of Action

The mechanism of action of stannane, tributyl(phosphonooxy)- involves its ability to donate or accept electrons in chemical reactions. This property makes it an effective reducing agent and catalyst in various transformations. The compound can interact with molecular targets such as halides and unsaturated compounds, facilitating their conversion to desired products through radical mechanisms.

Comparison with Similar Compounds

Structural and Functional Diversity

Tributyltin compounds vary based on the substituent attached to the tin atom. Key examples include:

Compound Name CAS Number Substituent Primary Applications Regulatory Status References
Stannane, tributyl(phosphonooxy)- 28089-34-1 Phosphonooxy (PO(OH)O⁻) Likely industrial biocides/stabilizers* Banned (Toyota Standard)
Tributyl(iodomethyl)stannane 56573-85-4 Iodomethyl (CH₂I) Cross-coupling reactions in organic synthesis Not explicitly restricted
Tributyl(4-fluorophenyl)stannane 30395-91-6 4-Fluorophenyl (C₆H₄F) Polymer and semiconductor precursor Limited data; potential toxicity
Tributyl(undecanoyloxy)stannane CID 16684596 Undecanoyloxy (C₁₁H₂₁O₂⁻) Polymer additives or surfactants Environmental concerns
Tributyltin methoxide 688-73-3 Methoxy (OCH₃) Catalyst in esterification reactions Regulated under OSPAR

Toxicity and Regulatory Status

  • Tributyl(phosphonooxy)-stannane: Listed as a banned substance due to its environmental toxicity .
  • Other Tributyltin Compounds :
    • Tributyltin oxide (TBTO): Prohibited under OSPAR for marine antifouling applications due to endocrine disruption in aquatic life .
    • Tributyltin methoxide : Regulated under EU REACH for reproductive toxicity .

Key Research Findings

Environmental Impact: Organotin compounds like tributyl(phosphonooxy)-stannane persist in sediments and bioaccumulate, causing reproductive failure in mollusks and fish .

Synthetic Utility : Tributyl(iodomethyl)stannane enables efficient C(sp³)–C(sp²) bond formation, critical for pharmaceutical intermediates .

Material Science : Fluorinated stannanes enhance charge transport in organic field-effect transistors (OFETs) due to their electron-withdrawing properties .

Q & A

Q. What are the established synthetic routes for preparing tributyl(phosphonooxy)stannane, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: Tributyl(phosphonooxy)stannane can be synthesized via nucleophilic substitution or transmetalation reactions. A common approach involves reacting tributyltin chloride with a phosphonooxy precursor (e.g., silver phosphonate) under inert conditions. Key parameters include:

  • Temperature control (-78°C to 25°C) to prevent thermal degradation .
  • Solvent selection (e.g., anhydrous THF or dichloromethane) to avoid hydrolysis .
  • Stoichiometric ratios (1:1 molar ratio of tin precursor to phosphonooxy ligand) to reduce side reactions .

Table 1: Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on YieldReference
Temperature-20°CMinimizes Sn-C bond cleavage
SolventAnhydrous THFEnhances ligand solubility
Reaction Time12–24 hoursBalances completion vs. degradation

Q. Which spectroscopic techniques are most effective for characterizing tributyl(phosphonooxy)stannane, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for triplet signals near δ 1.2–1.6 ppm (butyl CH₂ groups) and δ 0.8–1.0 ppm (Sn-CH₂ coupling) .
    • ³¹P NMR : A singlet at δ 15–25 ppm confirms phosphonooxy group attachment .
  • FTIR Spectroscopy : Bands at 550–600 cm⁻¹ (Sn-O-P stretching) and 950–1050 cm⁻¹ (P=O vibration) are critical .
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks with isotopic patterns indicative of tin (e.g., ¹²⁰Sn, ¹¹⁸Sn) .

Table 2: Key Spectral Markers

TechniqueDiagnostic SignalStructural InsightReference
³¹P NMRδ 18 ppm (singlet)Confirms P=O coordination
FTIR580 cm⁻¹ (Sn-O-P)Validates Sn-P linkage

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of tributyl(phosphonooxy)stannane during Stille coupling reactions?

Methodological Answer: Discrepancies in reactivity (e.g., competing isomerization or ligand scrambling) often arise from:

  • Solvent polarity : Use non-polar solvents (e.g., toluene) to stabilize the transition state and reduce side reactions .
  • Catalyst selection : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) improve selectivity over nickel-based systems .
  • Additives : Adding LiCl or CuI suppresses tin byproduct formation .
    Recommended Workflow :

Conduct kinetic studies under varied conditions (solvent, temperature).

Use ¹¹⁹Sn NMR to monitor intermediate species .

Compare yields and byproduct profiles via GC-MS or HPLC .

Q. What methodological approaches are recommended for evaluating the endocrine-disrupting potential of tributyl(phosphonooxy)stannane in aquatic organisms?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding Studies : Use human estrogen receptor (ER-α) or androgen receptor (AR) competitive binding assays .
    • Transcriptional Activation : Luciferase reporter gene assays in cell lines (e.g., MCF-7 for estrogenicity) .
  • In Vivo Studies :
    • Fish Embryotoxicity Tests (FET) : Expose zebrafish embryos to graded concentrations (0.1–100 µM) and monitor developmental abnormalities .
    • Biomarker Analysis : Measure vitellogenin levels in male fish plasma via ELISA .

Table 3: Ecotoxicological Assessment Parameters

EndpointMethodThreshold ConcentrationReference
ER-α Binding AffinityCompetitive ELISAIC₅₀ < 10 µM
Zebrafish LC₅₀OECD 203 Guideline48-hour exposure

Q. How can computational modeling aid in predicting the stability and reactivity of tributyl(phosphonooxy)stannane in complex reaction systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/def2-TZVP level to assess Sn-P bond strength and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on ligand dissociation kinetics .
  • QSPR Models : Correlate Hammett σ constants with reaction rates for derivative design .
    Validation : Compare computational results with experimental NMR/FTIR data to refine parameters .

Q. What strategies mitigate tin hydride byproduct formation during phosphonooxy ligand substitution reactions?

Methodological Answer:

  • Ligand Excess : Use 1.2–1.5 equivalents of phosphonooxy precursor to drive the reaction to completion .
  • Scavenging Agents : Introduce molecular sieves or silica gel to trap liberated tributyltin hydride .
  • Low-Temperature Quenching : Halt reactions at -40°C before tin hydride aggregation occurs .

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